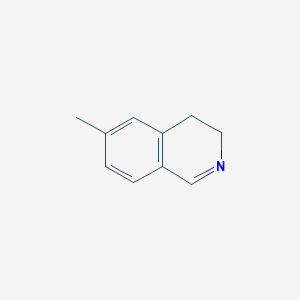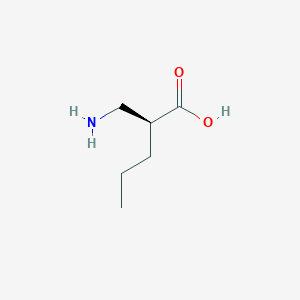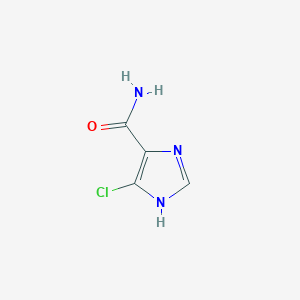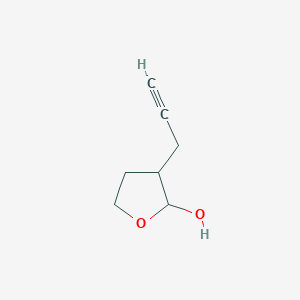![molecular formula C7H9N3O B11923742 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and subsequent cyclization to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms within the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of functional materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-Methylimidazole: A simpler analog with a single imidazole ring.
4,5-Dihydroimidazole: Lacks the fused pyridine ring.
2-Methylimidazo[4,5-c]pyridine: Similar structure but with a different substitution pattern.
Uniqueness: 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen atoms within the ring system allows for diverse reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-methyl-4,5-dihydroimidazo[4,5-c]pyridin-4-ol |
InChI |
InChI=1S/C7H9N3O/c1-10-4-9-6-5(10)2-3-8-7(6)11/h2-4,7-8,11H,1H3 |
InChI Key |
GGCRBWPGXZZJDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CNC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)

![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)


